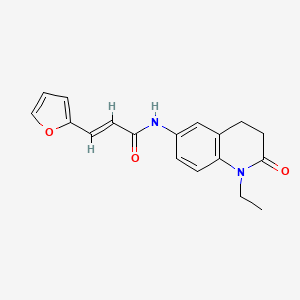
(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE is a complex organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Enamide: The final step involves the coupling of the tetrahydroquinoline and furan moieties through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbon-carbon double bond in the enamide can be reduced to form a saturated amide.
Substitution: The ethyl group on the tetrahydroquinoline moiety can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkylation or arylation can be achieved using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. Its structural features make it a potential candidate for studying the binding affinity and specificity of various enzymes.
Medicine
In medicine, (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE may have potential as a lead compound for the development of new drugs. Its ability to interact with biological targets could be harnessed to design inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide bond can form hydrogen bonds with active site residues, while the furan and tetrahydroquinoline moieties can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE
- (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
Uniqueness
Compared to similar compounds, (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE stands out due to the presence of both the furan ring and the tetrahydroquinoline moiety. This combination of structural features can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(E)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C18H18N2O3/c1-2-20-16-8-6-14(12-13(16)5-10-18(20)22)19-17(21)9-7-15-4-3-11-23-15/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-7+ |
InChI Key |
JMLJODRJSWLNMU-VQHVLOKHSA-N |
Isomeric SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B11199126.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11199131.png)
![1-{6-[2-(butan-2-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11199153.png)
![1-(4-chlorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B11199158.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11199161.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11199166.png)
![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11199171.png)
![8-methyl-6-(pyridin-2-yl)-5,6-dihydro-4H-[1,2]oxazolo[5,4-e]indazole](/img/structure/B11199174.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B11199176.png)
![4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-pyridazino[4,5-b][1,4]thiazine-3,5(4H,6H)-dione](/img/structure/B11199183.png)

![N-(4-bromophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B11199200.png)
![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/structure/B11199211.png)
![N-(1H-1,3-Benzodiazol-2-YL)-2-[(3-methoxyphenyl)formamido]pentanamide](/img/structure/B11199212.png)
